![molecular formula C15H24O B14321572 Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- CAS No. 109278-26-4](/img/structure/B14321572.png)
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[720]undecan-5-one, 6,10,10-trimethyl-2-methylene- is a complex organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[720]undecane framework, which includes a ketone group at the 5-position and a methylene group at the 2-position The presence of three methyl groups at the 6 and 10 positions further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methylene group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- exerts its effects involves interactions with specific molecular targets. The ketone and methylene groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[7.2.0]undecan-2-one, 5-hydroxy-10,10-dimethyl-6-methylene-
- 10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol
- Bicyclo[7.2.0]undecan-5-ol, 10,10-dimethyl-2,6-bis(methylene)-
Uniqueness
Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene- is unique due to its specific arrangement of functional groups and the presence of three methyl groups at the 6 and 10 positions. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
109278-26-4 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undecan-5-one |
InChI |
InChI=1S/C15H24O/c1-10-6-8-14(16)11(2)5-7-13-12(10)9-15(13,3)4/h11-13H,1,5-9H2,2-4H3 |
InChI Key |
GWBJPNAWYMBRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CC2(C)C)C(=C)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


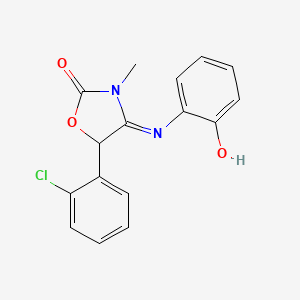
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
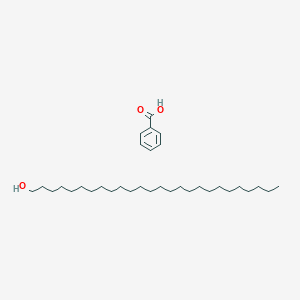
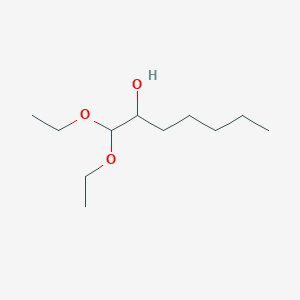
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
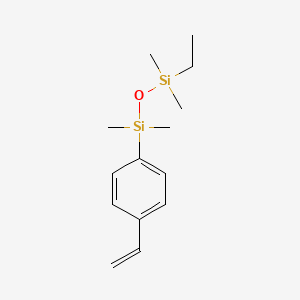
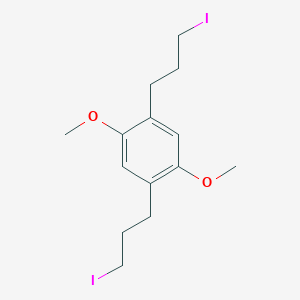
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
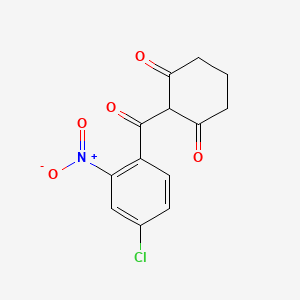
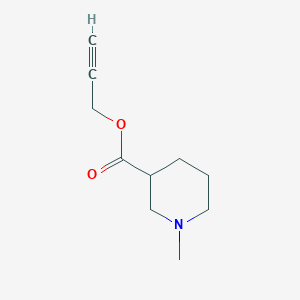
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)


